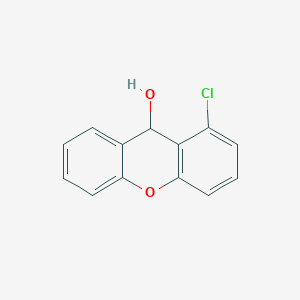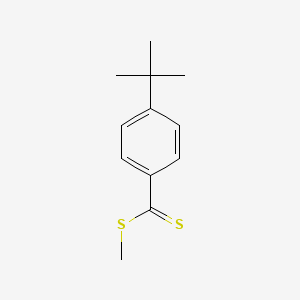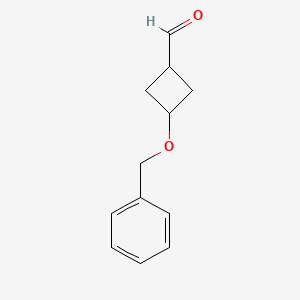
3-(Benzyloxy)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C12H14O2. It is a cyclobutane derivative with a benzyloxy group attached to the third carbon and an aldehyde group attached to the first carbon. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)cyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy derivative. This intermediate is then subjected to oxidation to introduce the aldehyde group at the first carbon position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-(Benzyloxy)cyclobutane-1-carboxylic acid.
Reduction: 3-(Benzyloxy)cyclobutan-1-ol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)cyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(Benzyloxy)cyclobutan-1-ol: Similar structure but with an alcohol group instead of an aldehyde group.
3-(Benzyloxy)cyclobutanone: Similar structure but with a ketone group instead of an aldehyde group.
Uniqueness
3-(Benzyloxy)cyclobutane-1-carbaldehyde is unique due to the presence of both a benzyloxy group and an aldehyde group on the cyclobutane ring
Properties
CAS No. |
156865-33-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-phenylmethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2 |
InChI Key |
PFDGLWBUJWFRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



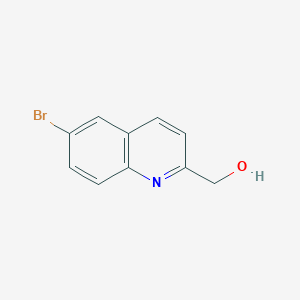
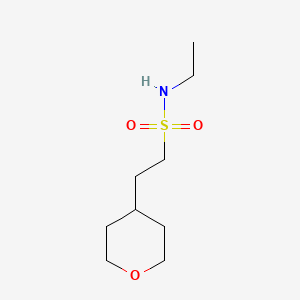
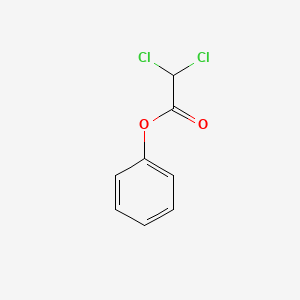
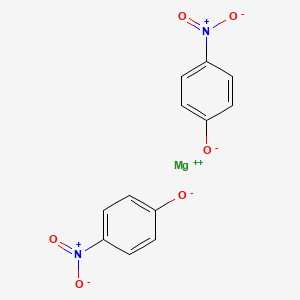
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
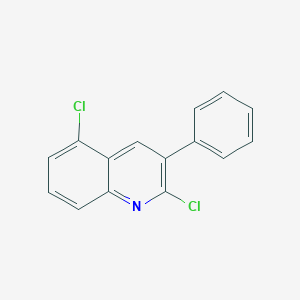
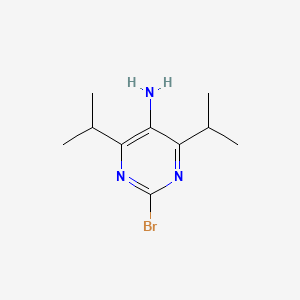
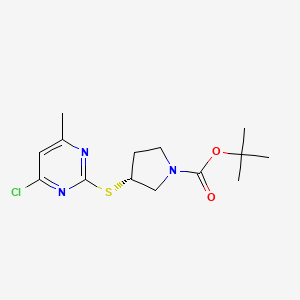
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
